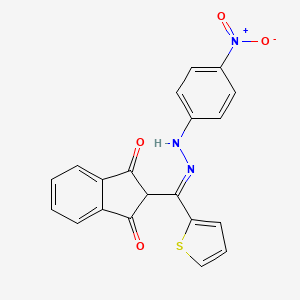
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione, also known as 2-Aza-DMAP, is an organic compound that has been widely studied in the scientific community due to its various applications. It is a versatile compound that can be used in the synthesis of a variety of compounds, as well as in a variety of scientific research applications.
科学的研究の応用
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione has been widely studied in the scientific community due to its various applications. It has been used in the synthesis of a variety of compounds, such as indoles, pyrroles, and quinolines. It has also been used in the synthesis of drugs and other pharmaceuticals, as well as in the synthesis of dyes and pigments. In addition, it has been used in the synthesis of polymers and other materials, as well as in the synthesis of catalysts and other organic substances.
作用機序
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione is an organic compound that is known to act as a nucleophilic catalyst. It is able to form a bond with the substrate molecule, and then facilitate the reaction between the substrate molecule and the reactant molecules. This reaction is known as a nucleophilic substitution reaction, and it is the mechanism by which this compound acts as a catalyst.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to act as an anti-inflammatory agent, as well as an antioxidant. It has also been studied for its potential to act as an anti-cancer agent, and it has been shown to have the potential to inhibit the growth of certain types of cancer cells. In addition, it has been studied for its potential to act as a neuroprotectant, and it has been shown to have the potential to protect against neuronal damage.
実験室実験の利点と制限
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione has several advantages for use in lab experiments. It is a relatively inexpensive compound to purchase, and it is easy to synthesize. It is also a versatile compound, as it can be used in the synthesis of a variety of compounds. However, there are some limitations to using this compound in lab experiments. It is a relatively unstable compound, and it can be easily degraded under certain conditions. In addition, it is a toxic compound, and should be handled with care.
将来の方向性
There are several potential future directions for the use of 2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione. It has been studied for its potential to act as a drug, and further research could be conducted to explore this potential. In addition, it has been studied for its potential to act as a catalyst in organic synthesis, and further research could be conducted to explore the potential for its use in the synthesis of other compounds. Finally, it has been studied for its potential to act as an anti-inflammatory and antioxidant agent, and further research could be conducted to explore its potential to act as a neuroprotectant.
合成法
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione is synthesized through a condensation reaction between the dimethylaminopropiophenone and 3,4-dimethoxyphenylacetonitrile. This reaction is carried out in the presence of an acid catalyst, such as acetic acid, and the product is then purified by recrystallization. This synthesis method has been widely used in the scientific community, and is known to be a simple and cost-effective method for producing this compound.
特性
IUPAC Name |
2-[(E)-C-(3,4-dimethoxyphenyl)-N-(methylamino)carbonimidoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-20-21-17(11-8-9-14(24-2)15(10-11)25-3)16-18(22)12-6-4-5-7-13(12)19(16)23/h4-10,16,20H,1-3H3/b21-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXQLYCXRNJEJQ-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=C(C1C(=O)C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/N=C(\C1C(=O)C2=CC=CC=C2C1=O)/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrobromide; 95%](/img/structure/B6351889.png)
![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)
![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)
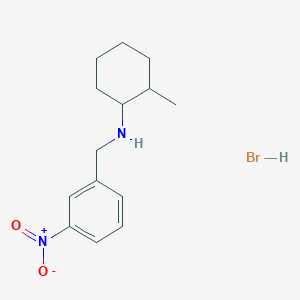
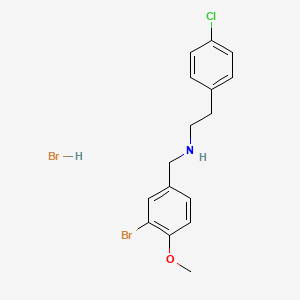
![N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%](/img/structure/B6351918.png)

amine hydrobromide; 95%](/img/structure/B6351942.png)
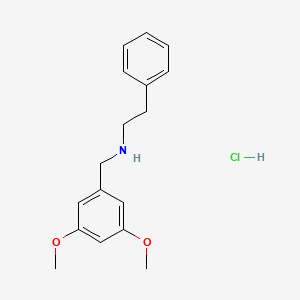
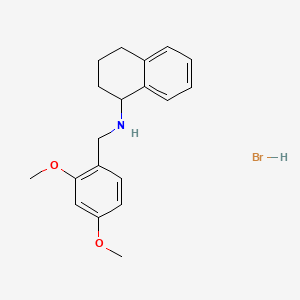
amine hydrobromide; 95%](/img/structure/B6351972.png)
